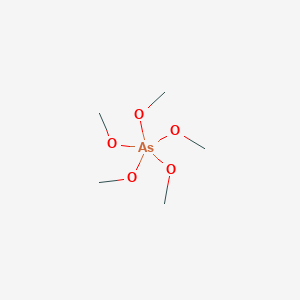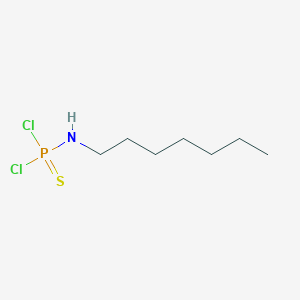
Heptylphosphoramidothioic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptylphosphoramidothioic dichloride is an organophosphorus compound with the chemical formula C7H17Cl2NPS. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a heptyl group attached to a phosphoramidothioic dichloride moiety, which imparts distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptylphosphoramidothioic dichloride can be synthesized through several methods. One common approach involves the reaction of heptylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction typically proceeds as follows:
C7H15NH2+PCl5+S→C7H17Cl2NPS+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to optimize the reaction rate and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Heptylphosphoramidothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptylphosphoramidothioic oxide.
Reduction: Reduction reactions can convert it to heptylphosphoramidothioic hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used under mild conditions.
Major Products Formed:
Oxidation: Heptylphosphoramidothioic oxide.
Reduction: Heptylphosphoramidothioic hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Heptylphosphoramidothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and herbicides.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of heptylphosphoramidothioic dichloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles suggests it can modify biomolecules, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Heptylphosphoramidothioic dichloride can be compared with other organophosphorus compounds such as:
- Methylphosphoramidothioic dichloride
- Ethylphosphoramidothioic dichloride
- Propylphosphoramidothioic dichloride
Uniqueness: The heptyl group in this compound imparts unique hydrophobic properties, making it more suitable for applications requiring lipophilicity. This distinguishes it from its shorter-chain analogs, which may have different solubility and reactivity profiles.
Propriétés
Numéro CAS |
5343-77-1 |
|---|---|
Formule moléculaire |
C7H16Cl2NPS |
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
N-dichlorophosphinothioylheptan-1-amine |
InChI |
InChI=1S/C7H16Cl2NPS/c1-2-3-4-5-6-7-10-11(8,9)12/h2-7H2,1H3,(H,10,12) |
Clé InChI |
OKEWNYSWMHMUPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNP(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
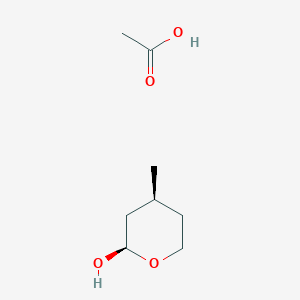
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
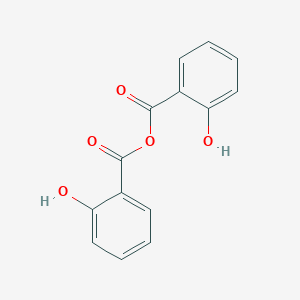
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
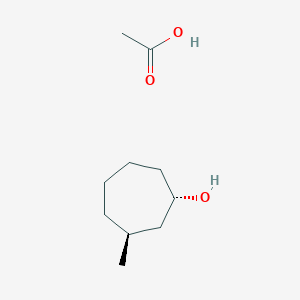
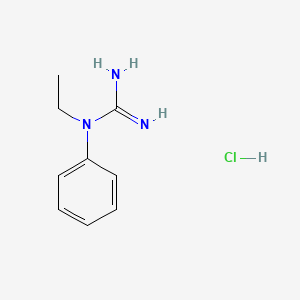

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)


